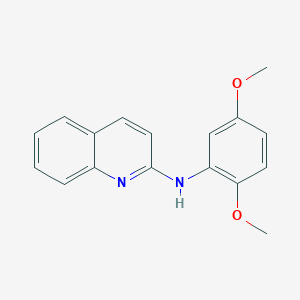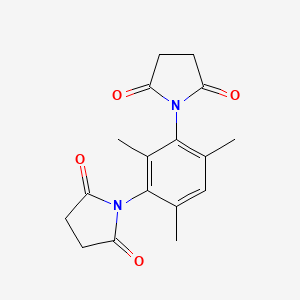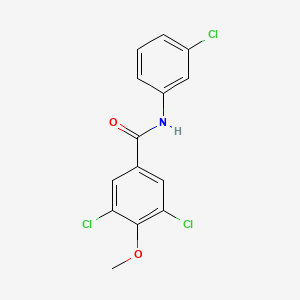![molecular formula C16H18N2O B5813791 N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide](/img/structure/B5813791.png)
N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential medicinal properties. MPAA has been studied for its potential use as a drug for the treatment of various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. This compound has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins. This inhibition of protein synthesis leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have cytotoxic effects on cancer cells, inducing apoptosis and inhibiting cell growth. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential treatment for other diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in vivo.
Orientations Futures
There are several future directions for the study of N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide. One direction is to further investigate its mechanism of action, as well as its potential use as a treatment for other diseases. Another direction is to develop more efficient synthesis methods for this compound, which could make it more accessible for research purposes. Additionally, more studies are needed to determine the safety and toxicity of this compound in vivo, which could pave the way for its use as a drug in humans.
Méthodes De Synthèse
The synthesis of N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide involves the reaction of 4-methylbenzylamine with 4-formylbenzoic acid, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The resulting product is this compound, which is a white crystalline powder.
Applications De Recherche Scientifique
N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide has been studied for its potential use as an anticancer agent. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the growth of cancer cells in vitro and in vivo. The study also showed that this compound induced apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-[4-[(4-methylanilino)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-3-7-15(8-4-12)17-11-14-5-9-16(10-6-14)18-13(2)19/h3-10,17H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUSJWUREXAAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzoxazol-2-amine](/img/structure/B5813768.png)

![N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5813773.png)
![N-[3-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5813780.png)

![methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5813792.png)
